Cas no 57229-26-2 (Mercury, methyl[6-thioinosine 5'-(trihydrogen diphosphate) P'→5'-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridiniumato(2-)]- (9CI))

Mercury, methyl[6-thioinosine 5'-(trihydrogen diphosphate) P'→5'-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridiniumato(2-)]- (9CI) structure
57229-26-2 structure
Nome del prodotto:Mercury, methyl[6-thioinosine 5'-(trihydrogen diphosphate) P'→5'-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridiniumato(2-)]- (9CI)
Numero CAS:57229-26-2
MF:C22H28HgN6O14P2S
MW:895.092041969299
CID:379062
PubChem ID:124201434

Mercury, methyl[6-thioinosine 5'-(trihydrogen diphosphate) P'→5'-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridiniumato(2-)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 5' ester with 3-(acetylamino)-1-b-D-ribofuranosylpyridiniumhydroxide, inner salt, mercury complex
    • 5'-ester with 3-(aminocarbonyl)-1-b-D-ribofuranosylpyridiniumato(2-)]-(9CI)
    • Inosine5'-(trihydrogen diphosphate), 6-thio-, P'&reg
    • Nicotinamide S-methylmercurythioinosinedinucleotide
    • Nicotinamide-(S-methylmercury-thioinosine) dinucleotide
    • Mercury, methyl(6-thioinosine 5'-(trihydrogen diphosphate) 5'-5'-ester with 3-(aminocarbonyl)-1-beta-D-ribofuranosylpyridiniumato(2-))-
    • CID 124201434
    • Mercury, methyl[6-thioinosine 5'-(trihydrogen diphosphate) P'→5'-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridiniumato(2-)]- (9CI)
    • Inchi: 1S/C21H26N6O14P2S.CH3.Hg/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(39-20)5-37-42(33,34)41-43(35,36)38-6-11-14(29)16(31)21(40-11)27-8-25-12-18(27)23-7-24-19(12)44;;/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,44);1H3;/q;;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1
    • Chiave InChI: OFOWFUJXQAMQHU-WUEGHLCSSA-M
    • Sorrisi: [Hg](C)SC1C2=C(N=CN=1)N(C=N2)[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@H]([N+]3C=CC=C(C(N)=O)C=3)O2)O)O)O1)O)O

Proprietà calcolate

  • Massa esatta: 896.056588g/mol
  • Massa monoisotopica: 896.056588g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 13
  • Complessità: 1170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 320

Mercury, methyl[6-thioinosine 5'-(trihydrogen diphosphate) P'→5'-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridiniumato(2-)]- (9CI) Letteratura correlata

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司